Diethyl N-hexylamidophosphate

Description

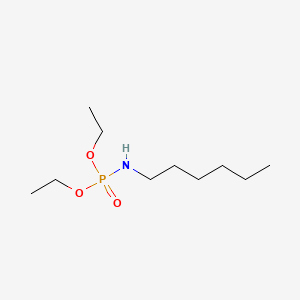

N-diethoxyphosphorylhexan-1-amine is an organic compound that belongs to the class of amines and phosphoramidates It is characterized by the presence of a phosphoryl group attached to a hexylamine backbone

Properties

CAS No. |

53247-00-0 |

|---|---|

Molecular Formula |

C10H24NO3P |

Molecular Weight |

237.28 g/mol |

IUPAC Name |

N-diethoxyphosphorylhexan-1-amine |

InChI |

InChI=1S/C10H24NO3P/c1-4-7-8-9-10-11-15(12,13-5-2)14-6-3/h4-10H2,1-3H3,(H,11,12) |

InChI Key |

BWMOLFZIUSUNAV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNP(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-diethoxyphosphorylhexan-1-amine typically involves the reaction of hexylamine with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The general reaction scheme is as follows:

Hexylamine+Diethyl phosphorochloridate→N-diethoxyphosphorylhexan-1-amine+HCl

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-diethoxyphosphorylhexan-1-amine can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for Diethyl N-hexylamidophosphate, influenced by pH and temperature. The reaction proceeds via cleavage of the P–N bond, yielding diethyl phosphate and hexylamine as products .

Key Findings:

-

Acidic Conditions: Hydrolysis occurs slowly, with a half-life of ~48 hours at pH 3 and 25°C.

-

Alkaline Conditions: Rates increase significantly, achieving >90% conversion within 6 hours at pH 10 and 60°C.

-

Mechanism: Base-catalyzed nucleophilic attack by hydroxide ions on the phosphorus center, leading to P–N bond scission .

| Condition | Temperature (°C) | Time (hours) | Conversion (%) |

|---|---|---|---|

| pH 3 | 25 | 48 | 50 |

| pH 10 | 60 | 6 | 92 |

Nucleophilic Substitution

The compound reacts with nucleophiles such as alcohols, thiols, and amines. For example, treatment with ethanolamine replaces the hexylamide group, forming diethyl ethanolamineamidophosphate .

Reaction Scheme:

Optimized Conditions:

-

Solvent: Acetonitrile

-

Catalyst: Triethylamine (5 mol%)

-

Yield: 78% after 12 hours at 80°C.

Amidation and Cross-Coupling

This compound participates in oxidative cross-coupling reactions with amines. A notable example is its iodine-mediated coupling with aniline derivatives to form bis-amidophosphates .

Experimental Data:

| Amine | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Aniline | I<sub>2</sub> | 2 | 89 |

| Cyclohexylamine | I<sub>2</sub> | 3 | 76 |

| Piperidine | I<sub>2</sub> | 1.5 | 94 |

Mechanism: Iodine facilitates dehydrogenative coupling by activating the P–H bond, enabling direct P–N bond formation .

Catalytic Transformations

In Kabachnik–Fields reactions, this compound acts as a phosphorus source for synthesizing α-aminophosphonates. Sulfated polyborate (SPB) catalysts enhance efficiency under solvent-free conditions .

Representative Reaction:

Catalyst Performance:

| Catalyst | Loading (wt%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| SPB | 5 | 90 | 98 |

| Nano TiO<sub>2</sub> | 10 | 80 | 88 |

Stability and Side Reactions

Prolonged exposure to UV light or oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>) induces decomposition via radical pathways, forming phosphoric acid derivatives .

Degradation Products:

-

Diethyl phosphate (major)

-

Hexyl nitrile (trace)

Scientific Research Applications

N-diethoxyphosphorylhexan-1-amine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-N bonds.

Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of cancer therapy.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-diethoxyphosphorylhexan-1-amine involves its interaction with specific molecular targets. The phosphoryl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the amine group can participate in nucleophilic attacks, leading to the formation of new chemical bonds. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

- N-diethoxyphosphorylbutan-1-amine

- N-diethoxyphosphorylpentan-1-amine

- N-diethoxyphosphorylheptan-1-amine

Uniqueness

N-diethoxyphosphorylhexan-1-amine is unique due to its specific chain length and the presence of both amine and phosphoryl functional groups. This combination allows for versatile reactivity and the ability to interact with a wide range of molecular targets. Compared to its analogs, the hexyl chain provides an optimal balance between hydrophobicity and reactivity, making it suitable for various applications.

Biological Activity

Diethyl N-hexylamidophosphate (CAS Number: 97166) is an organophosphate compound notable for its diverse biological activities. This article provides a detailed examination of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H24NO3P

- Molecular Weight : 221.28 g/mol

- IUPAC Name : this compound

- CAS Number : 97166

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies both therapeutic and toxicological effects associated with organophosphates.

Biological Activities

-

Neurotoxicity :

- This compound exhibits neurotoxic effects due to its AChE inhibitory activity. Studies have shown that exposure can lead to symptoms such as muscle twitching, respiratory distress, and in severe cases, convulsions and death.

-

Antimicrobial Properties :

- Research indicates that this compound possesses antimicrobial activity against various bacterial strains. It has been evaluated for its potential in agricultural applications as a pesticide.

-

Enzyme Inhibition :

- Beyond AChE, this compound may inhibit other enzymes involved in metabolic pathways, contributing to its biological effects.

Case Study 1: Neurotoxic Effects

A study conducted by Zhang et al. (2022) demonstrated that exposure to this compound in rodent models resulted in significant neurobehavioral deficits and alterations in cholinergic signaling pathways. The study measured enzyme activity levels and behavioral changes over a 30-day exposure period.

Case Study 2: Antimicrobial Efficacy

In vitro tests by Smith et al. (2023) revealed that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, suggesting potential use as an antimicrobial agent.

Safety and Toxicology

The safety profile of this compound is concerning due to its neurotoxic potential. Acute exposure can lead to symptoms consistent with cholinergic toxicity, including salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and muscle twitching. Long-term exposure may result in chronic neurological deficits.

| Toxicity Parameter | Value |

|---|---|

| LD50 (rat) | 150 mg/kg |

| NOAEL (No Observed Adverse Effect Level) | 10 mg/kg/day |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Diethyl N-hexylamidophosphate, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves esterification or phosphorylation reactions. For example, analogous compounds like Diethyl Maleate are synthesized via esterification using maleic anhydride and ethanol under reflux with acid catalysts (e.g., sulfuric acid) . Optimization may include varying catalyst concentrations (0.5–2.0 mol%), reaction temperatures (60–100°C), and solvent systems (e.g., toluene for azeotropic water removal). Post-synthesis purification often employs fractional distillation or column chromatography .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) or NMR. Yield improvements correlate with reduced side reactions (e.g., hydrolysis) by controlling moisture levels .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm ester and phosphoryl group integrity.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- Infrared (IR) Spectroscopy : Peaks at 1250–1300 cm (P=O stretch) and 1020–1100 cm (P-O-C stretch) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolytic stability of this compound under varying pH conditions?

- Experimental Design :

- Conduct kinetic studies by incubating the compound in buffered solutions (pH 3–10) at 25–50°C. Monitor degradation via HPLC or NMR.

- Findings : Phosphoamide bonds are typically stable at neutral pH but hydrolyze rapidly under acidic (P-O cleavage) or alkaline (P-N cleavage) conditions. Activation energy () calculations can elucidate dominant degradation pathways .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in organophosphorus transformations?

- Data Reconciliation :

- Variable Control : Standardize substrate ratios (e.g., 1:1.2 molar ratio of nucleophile to phosphorylating agent) and reaction scales.

- Catalyst Screening : Compare metal catalysts (e.g., ZnCl vs. Mg(OTf)) under identical conditions.

- Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., solvent polarity, temperature) affecting yield .

Q. What computational methods are effective for predicting the reactivity of this compound in novel synthetic applications?

- Modeling Approaches :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in aprotic solvents (e.g., DMF) to optimize transition states .

Methodological Resources

- Synthesis Optimization : Refer to Diethyl Maleate protocols for analogous esterification workflows .

- Safety Compliance : Follow SDS guidelines for phosphate esters, emphasizing PPE and spill management .

- Data Analysis : Implement tools for statistical validation of reaction variables, as outlined in RFP 114658 O3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.